HaloTag Succinimidyl Ester O2 Ligand
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Overview
Description
HaloTag Succinimidyl Ester O2 Ligand is a chemical compound that contains a reactive succinimidyl ester group connected to an alkyl chloride via an ethylene glycol repeat (O2). This compound is designed to covalently bind to primary amines present in various biomolecules, such as proteins, antibodies, and nucleic acids, forming stable amide bond linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HaloTag Succinimidyl Ester O2 Ligand involves the reaction of a succinimidyl ester with an alkyl chloride, separated by an ethylene glycol repeat (O2). The reaction typically occurs under mild conditions, ensuring the preservation of the reactive groups. The process involves the following steps:
Formation of Succinimidyl Ester: The succinimidyl ester is synthesized by reacting N-hydroxysuccinimide with a carboxylic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Attachment of Ethylene Glycol Repeat: The ethylene glycol repeat (O2) is introduced by reacting the succinimidyl ester with an ethylene glycol derivative.
Introduction of Alkyl Chloride: The final step involves the attachment of an alkyl chloride to the ethylene glycol repeat, forming the this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
HaloTag Succinimidyl Ester O2 Ligand primarily undergoes nucleophilic substitution reactions. The reactive succinimidyl ester group readily reacts with primary amines to form stable amide bonds. This reaction is highly specific and essentially irreversible under physiological conditions .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins, amino-modified nucleic acids)
Conditions: Physiological pH (7.4), ambient temperature, aqueous buffer solutions
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond linkage. This covalent bond ensures the permanent attachment of the ligand to the target biomolecule .
Scientific Research Applications
HaloTag Succinimidyl Ester O2 Ligand has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Protein Labeling: Used to covalently attach fluorescent labels, affinity tags, or other functional groups to proteins for imaging and analysis.
Nucleic Acid Labeling: Enables the attachment of various labels to nucleic acids for detection and quantification.
Cell Imaging: Facilitates the visualization of live or fixed mammalian cells expressing HaloTag protein or protein fusions.
Protein-Protein Interactions: Used to study protein-protein interactions by isolating protein complexes.
Post-Translational Modifications: Analyzes post-translational modifications of proteins.
Drug Discovery: Assists in the identification and validation of drug targets by labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of HaloTag Succinimidyl Ester O2 Ligand involves the formation of a covalent bond between the reactive succinimidyl ester group and primary amines in target biomolecules. This reaction forms a stable amide bond, ensuring the permanent attachment of the ligand to the biomolecule. The HaloTag protein, engineered from haloalkane dehalogenase, facilitates this reaction by providing a specific binding site for the ligand .
Comparison with Similar Compounds
HaloTag Succinimidyl Ester O2 Ligand can be compared with other similar compounds, such as:
HaloTag Succinimidyl Ester O4 Ligand: Contains a succinimidyl ester group connected to an alkyl chloride via three ethylene glycol repeats (O4). .
HaloTag Amine O2 Ligand: Contains a reactive amine group connected to an alkyl chloride via an ethylene glycol repeat (O2). .
HaloTag Iodoacetamide O4 Ligand: Contains a reactive iodoacetamide group connected to an alkyl chloride via three ethylene glycol repeats (O4). .
The uniqueness of this compound lies in its specific reactivity with primary amines, forming stable amide bonds under mild conditions, making it highly suitable for a wide range of biological applications .
Properties
CAS No. |
1803085-03-1 |
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Molecular Formula |
C₁₈H₂₉ClN₂O₇ |
Molecular Weight |
420.89 |
Synonyms |
4-[[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethyl]amino]-4-oxo-2,5-dioxo-1-butanoic Acid, Pyrrolidinyl Ester_x000B_ |
Origin of Product |
United States |
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